physical and chemical properties of 2-(Dimethylamino)ethyl acrylate
physical and chemical properties of 2-(Dimethylamino)ethyl acrylate
An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acrylate (DMAEA): Properties, Reactivity, and Applications in Advanced Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethyl acrylate (DMAEA), a versatile functional monomer pivotal to the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development and biomaterials, this document delves into the core physicochemical properties, synthesis, reactivity, and state-of-the-art applications of DMAEA, with a particular focus on its role in creating stimuli-responsive systems.
Introduction: The Significance of a Functional Monomer
2-(Dimethylamino)ethyl acrylate (DMAEA) is an unsaturated carboxylic acid ester featuring a tertiary amine group.[1] This unique combination of a polymerizable acrylate and a pH-sensitive amine makes it an exceptionally valuable building block for "smart" polymers. While its primary industrial application lies in the synthesis of cationic flocculants for water treatment and the paper industry, its significance in the biomedical field is rapidly expanding.[2][3] For drug development professionals, the ability of DMAEA-containing polymers to respond to physiological pH changes offers a powerful tool for designing targeted drug and gene delivery systems.[4][5]
This guide moves beyond a simple recitation of data, aiming to provide a causal understanding of why DMAEA behaves as it does and how its properties can be precisely manipulated for sophisticated biomedical applications.
Core Physicochemical Properties
The fundamental properties of DMAEA dictate its handling, reactivity, and performance in polymeric systems. It is a colorless to yellowish combustible liquid with a characteristic pungent, amine-like odor.[1][2]
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Appearance | Colorless to clear yellowish liquid | [1][2] |
| Density | 0.938 - 0.943 g/cm³ at 20-25 °C | [2][6] |
| Boiling Point | 172.8 °C at 1013 hPa; 64 °C at 12-16 hPa | [2][7] |
| Freezing Point | < -60 °C | [2][8] |
| Flash Point | 59 - 62 °C (closed cup) | [7][8] |
| Vapor Pressure | ~1 hPa at 20 °C | [2][7] |
| Water Solubility | High (> 240 g/L at 20°C), but hydrolyzes | [1][2] |
| pKa (Dissociation Constant) | 8.41 (calculated) | [2] |
| log Kow (Octanol-Water) | 0.68 | [2][7] |
| Refractive Index | n20/D 1.438 | [6] |
Synthesis and Chemical Reactivity
Industrial Synthesis: Transesterification
The primary route for synthesizing DMAEA is the transesterification of an acrylic acid ester, such as methyl acrylate or ethyl acrylate, with 2-dimethylaminoethanol.[1] This reaction is typically catalyzed by tin or titanium compounds.[1][3]
The process involves heating the reactants in the presence of the catalyst and polymerization inhibitors. An azeotropic distillation is often employed to continuously remove the alcohol byproduct (e.g., methanol or ethanol), driving the reaction equilibrium towards the product, DMAEA, achieving yields greater than 95%.[1][9]
Key Chemical Reactions
The utility of DMAEA stems from its two primary reactive centers: the tertiary amine and the acrylate double bond.
-
Amine Group Reactivity (pH-Responsiveness): The tertiary amine group has a calculated pKa of approximately 8.41.[2] This means that in acidic to neutral environments (pH < pKa), the amine is protonated, rendering the molecule cationic and highly water-soluble. In basic environments (pH > pKa), it is deprotonated and becomes more hydrophobic. This reversible protonation is the foundation of the pH-responsive behavior of its polymers.[4][10]
-
Polymerization: As an acrylate, DMAEA readily undergoes free-radical polymerization to form the homopolymer poly(2-(dimethylamino)ethyl acrylate) (PDMAEA) or copolymerizes with a wide range of other monomers like acrylamides, methacrylates, and styrene.[1] This allows for the precise tuning of polymer properties.
-
Hydrolysis: The ester linkage in DMAEA is susceptible to hydrolysis, particularly at basic pH. This reaction yields acrylic acid and 2-dimethylaminoethanol.[2][11] The half-life for hydrolysis is significantly shorter at basic pH (2.2 hours at pH 8.3) compared to neutral pH (12.5 hours at pH 7).[2] This instability is a critical consideration in formulation and storage, especially for long-term applications.
-
Quaternization: The tertiary amine can be quaternized by reacting with alkyl halides, such as methyl chloride.[1] This reaction converts the pH-sensitive amine into a permanent, pH-independent cationic group (a quaternary ammonium salt).[1][3] The resulting monomer is highly important for producing strong cationic polyelectrolytes used as flocculants.[1]
Stimuli-Responsive Polymers for Drug Delivery
The true power of DMAEA in drug development lies in its ability to impart stimuli-responsive properties to polymers. Copolymers containing DMAEA can self-assemble into nanostructures like micelles or nanoparticles in aqueous solutions. These structures can encapsulate therapeutic agents, protecting them in the bloodstream and releasing them in response to specific physiological triggers.
pH-Responsive Drug Release
The pH gradient between healthy tissues (pH ~7.4) and the microenvironment of solid tumors (pH ~6.5) or endosomal compartments within cells (pH ~5.0-6.0) is a key physiological trigger.
-
Encapsulation at Physiological pH: At blood pH (7.4), the DMAEA units in a copolymer are partially protonated but can be designed to be sufficiently hydrophobic to drive the self-assembly of nanoparticles with a hydrophobic core, effectively encapsulating a drug payload.
-
Destabilization in Acidic Environments: Upon reaching a tumor or being internalized into a cell's endosome, the lower pH causes extensive protonation of the DMAEA's tertiary amine groups.[4]
-
Payload Release: This protonation leads to increased electrostatic repulsion between the now-cationic polymer chains and enhanced hydrophilicity.[4][12] The nanoparticle swells or disassembles, triggering the release of the encapsulated drug directly at the target site.
Gene Delivery
Polymers containing DMAEA are effective non-viral vectors for gene delivery.[13] At physiological pH, the protonated amine groups become cationic and can electrostatically bind to negatively charged nucleic acids (like plasmid DNA or siRNA) to form nanoscale complexes called "polyplexes".[5][13]
These polyplexes protect the genetic material from degradation in the bloodstream and facilitate its entry into target cells. Once inside the endosome, the "proton sponge" effect comes into play: the numerous amine groups on the polymer buffer the endosomal acidification, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosome. This releases the genetic payload into the cytoplasm, allowing it to reach the nucleus and exert its therapeutic effect.[14]
Analytical Characterization Protocols
Accurate characterization of the monomer and resulting polymers is essential for reproducible research and development.
Protocol: HPLC Analysis of DMAEA Purity
High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of DMAEA and identifying potential impurities or degradation products.[15][16]
-
Objective: To separate DMAEA from its precursors and common impurities.
-
Methodology:
-
Column: A polar-embedded reversed-phase column, such as a Thermo Scientific™ Acclaim™ PolarAdvantage (PA) column (e.g., 4.6 × 150 mm, 3 µm), is recommended for good peak shape with basic analytes.[15]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and a buffered aqueous solution. An ion-pairing agent like perchloric acid in the aqueous phase can be used to improve the retention and resolution of the basic DMAEA molecule.[15] A typical starting point could be 30:70 MeCN:Water with 10 mM perchloric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm, where the acrylate chromophore absorbs.[15]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dilute the DMAEA sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
-
Expected Outcome: A chromatogram showing a sharp, well-resolved peak for DMAEA, separated from earlier-eluting polar impurities and later-eluting hydrophobic impurities.
Spectroscopic Identification
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the chemical structure. The expected signals for DMAEA in CDCl₃ would be:
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups:
-
A strong C=O stretch (ester) at ~1725 cm⁻¹.
-
C=C stretch (alkene) at ~1635 cm⁻¹.
-
C-O stretch (ester) at ~1180 cm⁻¹.
-
C-N stretch (tertiary amine) at ~1150 cm⁻¹.
-
Safety, Handling, and Storage
DMAEA is a hazardous chemical that requires careful handling under controlled conditions.[2]
-
Primary Hazards:
-
Toxicity: Fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[2][18]
-
Corrosivity: Causes severe skin burns and eye damage.[2][18]
-
Sensitization: May cause a strong allergic skin reaction.[2]
-
Flammability: It is a flammable liquid.[18]
-
Environmental Hazard: Very toxic to aquatic life.[2]
-
-
Mandatory Handling Precautions:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, protective clothing, and full-face protection (goggles and face shield).[7][11] A NIOSH-approved respirator is required when working with open containers.[11]
-
Preventing Polymerization: DMAEA is prone to polymerization, which can be violent. It is typically supplied with an inhibitor like MEHQ (monomethyl ether of hydroquinone).[6] Store away from heat, sparks, and open flames.[7] Ensure containers are tightly closed and stored in a cool, designated area (e.g., 2-8°C).[6]
-
Spill Response: In case of a spill, absorb the liquid with an inert material, seal it in a vapor-tight bag for disposal, and decontaminate the area.[19]
-
Conclusion
2-(Dimethylamino)ethyl acrylate is far more than a simple industrial monomer. Its inherent pH-responsiveness, coupled with its ability to be easily polymerized and chemically modified, makes it a cornerstone material for the next generation of intelligent drug delivery systems. For researchers, a thorough understanding of its synthesis, reactivity, and handling is the first step toward harnessing its full potential to create targeted therapies that can respond dynamically to biological cues, ultimately leading to more effective and safer treatments.
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